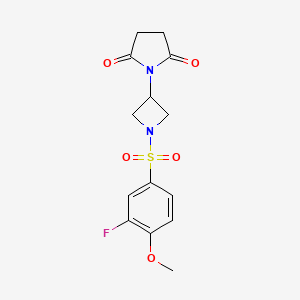

1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

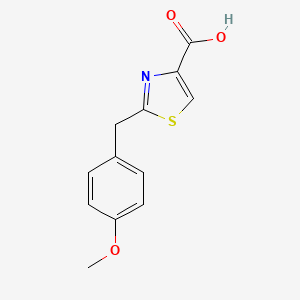

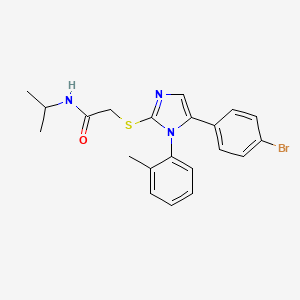

The compound “1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that contains several functional groups . It has a pyrrolidine-2,5-dione group, which is a five-membered ring with two carbonyl (C=O) groups and a nitrogen atom . It also contains an azetidine ring, which is a four-membered ring with a nitrogen atom . The molecule also has a sulfonyl group attached to a fluoromethoxyphenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule . The exact method would depend on the starting materials and the specific reactions used . Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the pyrrolidine-2,5-dione and azetidine rings would add rigidity to the structure . The sulfonyl group would likely have a strong influence on the molecule’s reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups . For example, the carbonyl groups in the pyrrolidine-2,5-dione ring could potentially undergo reactions such as nucleophilic addition . The sulfonyl group could also participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the fluorine atom could influence its polarity and hence its solubility in different solvents . The rigid ring structures could also influence its melting and boiling points .Scientific Research Applications

Serotonin Receptor Modulation

The pyrrolidine scaffold is significant in the modulation of serotonin receptors, which play crucial roles in the central nervous system and peripheral body systems . Derivatives of pyrrolidine-2,5-dione could potentially be used to develop new drugs targeting these receptors.

Anticancer Activity

The structural complexity of pyrrolidine-2,5-dione derivatives allows for the exploration of anticancer properties. The non-planarity and stereochemistry of the pyrrolidine ring contribute to the binding affinity and selectivity towards cancer targets .

Neuroprotective Agents

Due to the ability of pyrrolidine derivatives to cross the blood-brain barrier, they are explored for neuroprotective effects. They can be designed to target neurodegenerative diseases by modulating relevant biological pathways .

Anti-Inflammatory Agents

The pyrrolidine scaffold’s versatility extends to the development of anti-inflammatory agents. Its derivatives can be structured to inhibit key enzymes or signaling molecules involved in inflammatory processes .

Antimicrobial Agents

Research into pyrrolidine-2,5-dione derivatives includes their potential as antimicrobial agents. Their structural diversity allows for targeting a broad spectrum of pathogenic microorganisms .

Enzyme Inhibitors for Metabolic Disorders

Compounds based on the pyrrolidine-2,5-dione scaffold can act as enzyme inhibitors, addressing metabolic disorders by interfering with the enzymatic pathways involved in disease progression .

Plant Growth Regulators

Indole derivatives, closely related to pyrrolidine structures, are known for their role in plant growth and development. Pyrrolidine-2,5-dione derivatives could be synthesized to mimic or influence these natural processes .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O5S/c1-22-12-3-2-10(6-11(12)15)23(20,21)16-7-9(8-16)17-13(18)4-5-14(17)19/h2-3,6,9H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSWBGKZXOAOGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2947097.png)

![7-Chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2947100.png)

![9-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2947109.png)

![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947112.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2947117.png)